![molecular formula C10H12ClN5O3 B1141902 (2R,3S,5S)-5-(2-Amino-6-chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol CAS No. 120595-72-4](/img/structure/B1141902.png)
(2R,3S,5S)-5-(2-Amino-6-chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
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Overview
Description
The compound (2R,3S,5S)-5-(2-Amino-6-chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol is a complex organic molecule with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a purine base attached to a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5S)-5-(2-Amino-6-chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives with other nitrogen-containing compounds.
Attachment to Tetrahydrofuran Ring: The purine base is then attached to the tetrahydrofuran ring through glycosylation reactions, often using Lewis acids as catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,5S)-5-(2-Amino-6-chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the purine ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alcohols, often in the presence of base catalysts.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, (2R,3S,5S)-5-(2-Amino-6-chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol is studied for its potential interactions with nucleic acids and proteins. Its structural similarity to nucleotides makes it a valuable tool for investigating DNA and RNA processes.
Medicine
In medicine, this compound is explored for its potential therapeutic applications
Industry
In industrial applications, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for use in various industrial processes, including catalysis and material science.
Mechanism of Action
The mechanism of action of (2R,3S,5S)-5-(2-Amino-6-chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound’s effects are mediated through binding to these targets, leading to alterations in their activity and subsequent biological responses. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base but lacking the chloro and hydroxymethyl groups.
Guanosine: Another nucleoside with a purine base, differing in the position and nature of substituents.
2-Chloroadenosine: A compound with a similar structure but lacking the hydroxymethyl group.
Uniqueness
(2R,3S,5S)-5-(2-Amino-6-chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol is unique due to the presence of both the chloro and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity. These features make it a valuable compound for research and industrial applications, distinguishing it from other similar nucleoside analogs.
Biological Activity
(2R,3S,5S)-5-(2-Amino-6-chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol, commonly referred to as 2-CdA (Cladribine), is a purine nucleoside analog with significant biological activity. This compound has garnered attention in pharmacology and medicinal chemistry due to its potential therapeutic applications, particularly in oncology and virology.
- Molecular Formula : C₁₀H₁₂ClN₅O₃
- Molecular Weight : 285.69 g/mol
- CAS Number : 120595-72-4
The biological activity of 2-CdA is primarily attributed to its structural similarity to natural nucleosides. Upon phosphorylation within cells, it is converted into active metabolites that interfere with DNA synthesis and repair processes. This mechanism is crucial for its efficacy in treating various malignancies and viral infections.
Antitumor Activity
Research indicates that 2-CdA exhibits potent antitumor properties by inhibiting DNA synthesis in rapidly dividing cancer cells. It has been particularly effective against hematological malignancies such as:
- Chronic Lymphocytic Leukemia (CLL)
- Hairy Cell Leukemia
In clinical settings, studies have shown that treatment with 2-CdA can lead to significant remission rates in patients with these conditions.
Antiviral Properties
2-CdA also demonstrates antiviral activity, particularly against:
- HIV
- Herpes Simplex Virus (HSV)
The compound's mechanism involves the inhibition of viral DNA polymerases, thereby preventing viral replication. This property has made it a subject of interest for developing antiviral therapies.
Clinical Trials
- Chronic Lymphocytic Leukemia : A phase II clinical trial evaluated the efficacy of 2-CdA in patients with relapsed CLL. Results indicated a complete response rate of approximately 50%, showcasing its potential as a frontline therapy.
- Hairy Cell Leukemia : Another study reported that patients treated with 2-CdA experienced a median progression-free survival of over five years, reinforcing its role as a critical treatment option.
- HIV Treatment : In vitro studies have demonstrated that 2-CdA effectively reduces viral load in HIV-infected cells, providing a basis for further exploration in combination therapies.
Comparative Analysis
Compound Name | Structure Type | Biological Activity | Unique Features |
---|---|---|---|
2-CdA | Purine Analog | Antitumor, Antiviral | Effective in hematological cancers |
Acyclovir | Nucleoside | Antiviral | Primarily used for HSV |
Gemcitabine | Nucleoside | Antitumor | Broad-spectrum anticancer agent |
This table highlights the unique aspects of 2-CdA compared to other compounds within the same class.
Research Findings
Recent studies have utilized computer-aided drug design to predict additional biological activities of 2-CdA based on its structural features. These findings suggest potential interactions with various biological macromolecules, including enzymes involved in nucleotide metabolism and cellular signaling pathways.
Properties
IUPAC Name |
(2R,3S,5S)-5-(2-amino-6-chloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5O3/c11-8-7-9(15-10(12)14-8)16(3-13-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H2,12,14,15)/t4-,5+,6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDIVMUMDVEFRG-JKUQZMGJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(N=C3Cl)N)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@@H]1N2C=NC3=C2N=C(N=C3Cl)N)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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